molecular formula C23H19NO5 B2833427 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate CAS No. 799776-15-1

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No. B2833427
CAS RN: 799776-15-1
M. Wt: 389.407
InChI Key: ADMQAHGQYLAPQL-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole moiety, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the reaction of ortho phenylenediamine with chloroacetic acid and hydrochloric acid to produce 2-(chloromethyl)-1H-benzo[d]imidazole (I). This is followed by the reaction of a methanolic solution to produce Benzo[d]oxazole-2-thiol (II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on the specific structure of the compound. For instance, oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Facile Synthesis of 3-heteroarylcoumarins

A study by Gao et al. (2021) developed a cost-effective and environmentally friendly method for synthesizing 3-heteroarylcoumarins, which are structurally similar to the compound . Utilizing acetic acid and glycerol, this approach simplifies the production of these compounds, known for their biological activity and applications in fluorescent paints, while minimizing catalyst costs and pollution. This method also successfully reduced the reaction temperature to 80°C, indicating a mild strategy for synthesizing such complex molecules (Gao et al., 2021).

Microwave-Assisted Cyclization for Chromenones

Dao et al. (2018) described a microwave-assisted cyclization process to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating an efficient and rapid synthesis technique that could be applicable to producing derivatives of the target compound. This method emphasizes the utility of microwave irradiation in promoting cyclization under mildly basic conditions, offering a path to diverse chromenone structures with potential chemical and biological applications (Dao et al., 2018).

Oxidation Catalysis

Research by Shul’pin et al. (1993) explored the catalytic oxidation of cyclohexane and other alkanes to produce alkyl peroxides and phenols using a vanadate-pyrazine-2-carboxylic acid system. While the study does not directly address the compound of interest, it illustrates the broader context of chemical transformations involving cyclohexane derivatives, potentially relevant for modifying or understanding the reactivity of similar structures (Shul’pin et al., 1993).

Rearrangement and Oxidation Studies

Murakami et al. (2022) conducted a study on the Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols, leading to complex benzo[c]chromene triones. This work highlights the potential for oxidative and rearrangement processes to access highly functionalized cyclohexane derivatives, which may inform approaches to synthesizing or modifying compounds like 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate (Murakami et al., 2022).

Future Directions

The future directions for research on “3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. Given their wide range of biological activities, benzoxazole derivatives may have potential as novel therapeutic agents for various diseases .

properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)29-20(15)13-16)21-24-18-8-4-5-9-19(18)28-21/h4-5,8-14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQAHGQYLAPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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